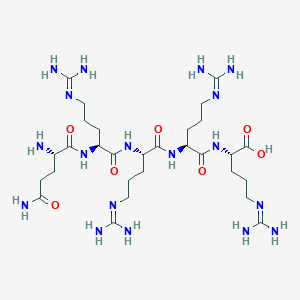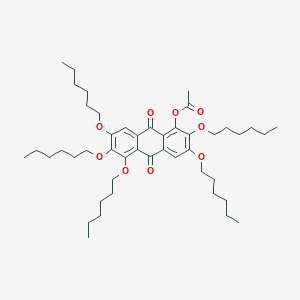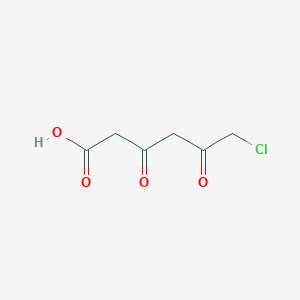
6-Chloro-3,5-dioxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,5-dioxohexanoic acid is an organic compound with the molecular formula C6H7ClO4. It is characterized by the presence of a chloro group and two keto groups on a hexanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,5-dioxohexanoic acid typically involves the chlorination of 3,5-dioxohexanoic acid. This can be achieved through the reaction of 3,5-dioxohexanoic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the chlorination step followed by purification through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3,5-dioxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming 6-chloro-3,5-dihydroxyhexanoic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: 6-Chloro-3,5-dihydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3,5-dioxohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3,5-dioxohexanoic acid involves its interaction with various molecular targets. The chloro and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
3,5-Dioxohexanoic Acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
6-Bromo-3,5-dioxohexanoic Acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
4,5-Dihydroxy-2,6-dioxohexanoic Acid: Contains hydroxyl groups instead of keto groups, leading to different chemical properties and reactivity.
Uniqueness: 6-Chloro-3,5-dioxohexanoic acid is unique due to the presence of both chloro and keto groups, which provide a versatile platform for various chemical transformations and applications in different fields.
Properties
CAS No. |
587855-02-5 |
|---|---|
Molecular Formula |
C6H7ClO4 |
Molecular Weight |
178.57 g/mol |
IUPAC Name |
6-chloro-3,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H7ClO4/c7-3-5(9)1-4(8)2-6(10)11/h1-3H2,(H,10,11) |
InChI Key |
GMDCPEHCZUWELI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CC(=O)O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


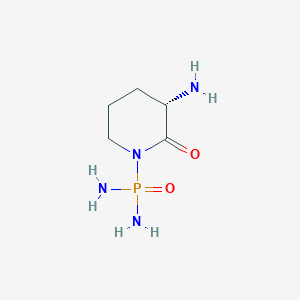

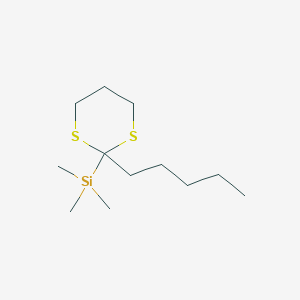


![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
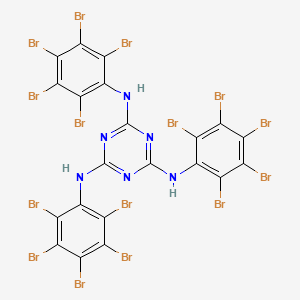

![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
